molecular formula C19H21FN4O2S B2954539 4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide CAS No. 578722-40-4

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2954539
CAS No.: 578722-40-4
M. Wt: 388.46
InChI Key: VFPPICWSQZGIAI-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoxaline core, a fluorine atom, an isopentylamino group, and a benzenesulfonamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common approach is the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic conditions. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the isopentylamino group and the benzenesulfonamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential therapeutic applications, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : It can be utilized in the development of new materials or chemical processes.

Comparison with Similar Compounds

4-fluoro-N-(3-(isopentylamino)quinoxalin-2-yl)benzenesulfonamide: can be compared to other similar compounds, such as:

  • Quinoxaline derivatives: : These compounds share the quinoxaline core but may have different substituents.

  • Sulfonamide derivatives: : These compounds contain the sulfonamide group but differ in their core structures and substituents.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

IUPAC Name

4-fluoro-N-[3-(3-methylbutylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-13(2)11-12-21-18-19(23-17-6-4-3-5-16(17)22-18)24-27(25,26)15-9-7-14(20)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPPICWSQZGIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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